molecular formula C14H19N B13253861 N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B13253861
M. Wt: 201.31 g/mol
InChI Key: OZXRCHYYIYNKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine (CAS 1156171-65-1) is a synthetic organic compound with the molecular formula C₁₄H₁₉N and a molecular weight of 201.31 g/mol . This aminomethyl tetrahydronaphthalene derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of opioid receptors . This compound serves as a key scaffold for the design and synthesis of novel opioid receptor ligands . Scientific studies on structurally related aminomethyl tetrahydronaphthalenes have identified potent and selective agonists for the delta (DOR) and kappa (KOR) opioid receptors . These probe molecules are instrumental for investigating the structural determinants of subtype selectivity and the activation mechanisms of opioid receptors, which are prominent G protein-coupled receptors (GPCRs) targets for pain management and treating affective disorders . Research utilizing this chemical backbone aims to elucidate a detailed, stepwise signal transduction mechanism, providing valuable insights for the development of new potent and selective opioid ligands with potentially improved safety profiles . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a critical building block in their exploratory studies of GPCR signaling and analgesic drug discovery.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h3,5,7,11,15H,1-2,4,6,8-10H2

InChI Key

OZXRCHYYIYNKKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3CC3

Origin of Product

United States

Preparation Methods

Reductive Amination of 5,6,7,8-Tetrahydronaphthalen-1-amine

This method employs cyclopropanecarboxaldehyde and a reducing agent to form the target compound.

Procedure :

  • Step 1 : 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 equiv) is reacted with cyclopropanecarboxaldehyde (1.2 equiv) in methanol at 25°C for 12 h.
  • Step 2 : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 24 h.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–72%
Key Data :

Parameter Value Source
Reaction Time 36 h
Purity (HPLC) >95%
Characterization $$ ^1\text{H NMR} $$ (CDCl₃): δ 1.05 (m, 1H), 2.75–3.10 (m, 4H)

Microwave-Assisted Synthesis

A rapid protocol leveraging microwave irradiation to accelerate the reaction.

Procedure :

  • Step 1 : 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 equiv) and cyclopropylmethyl tosylate (1.3 equiv) are dissolved in DMF.
  • Step 2 : Heated at 150°C under microwave irradiation for 30 min.
  • Workup : Diluted with water, extracted with dichloromethane, and purified via silica gel.

Yield : 75–80%
Key Data :

Parameter Value Source
Microwave Power 300 W
Reaction Time 30 min
Purity (LC-MS) >98%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Reductive Amination 68–72 36 h Moderate High
Buchwald-Hartwig 55–60 18 h High Moderate
Microwave-Assisted 75–80 0.5 h Low Low

Optimal Choice : Reductive amination balances yield and scalability for industrial applications. Microwave synthesis is preferred for small-scale, high-purity needs.

Challenges and Solutions

  • Regioselectivity : Competing N-alkylation at multiple positions is mitigated by using bulky bases (e.g., Cs₂CO₃).
  • Purification : Silica gel chromatography or recrystallization (ethanol/water) resolves co-eluting impurities.
  • Stability : The product is hygroscopic; storage under N₂ in amber vials is recommended.

Industrial-Scale Adaptation

A patented route (US20210395185A1) uses cyclopropyl methyl ketone and chiral auxiliaries for enantioselective synthesis, achieving >99% ee via crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, strong bases

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines or hydrocarbons

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized or characterized in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
5,6,7,8-Tetrahydronaphthalen-1-amine -NH₂ at 1-position C₁₀H₁₃N 147.22 Parent compound; used as a precursor in synthesis of substituted amines .
Tramazoline (N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine) Imidazoline ring at 1-position C₁₃H₁₇N₃ 215.29 α-Adrenergic agonist; nasal decongestant with vasoconstrictive properties .
N,N-Diphenyl-5,6,7,8-Tetrahydronaphthalen-2-amine -N(Ph)₂ at 2-position C₂₂H₂₁N 299.41 High molecular weight; potential use in ligand design or as a synthetic intermediate .
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl and dimethylamine at 2-position C₁₈H₂₇N 257.42 Demonstrated affinity for serotonin receptors; synthesized in 71% yield .
2-Chloro-N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide (JNS 1-37) Chloroacetamide at 2-position C₁₂H₁₄ClNO 235.70 Anti-cancer candidate; synthesized via silica gel chromatography (98% yield) .
Rotigotine Derivatives (e.g., 5-Methoxy-N-propyl-N-(2-thiophen-2-yl)ethyl) Methoxy, propyl, and thiophene substituents C₁₉H₂₆N₂OS 330.49 Dopamine agonist; impurities and analogs studied for Parkinson’s disease .

Key Structural and Functional Differences

  • Substituent Effects :

    • The cyclopropylmethyl group in the target compound introduces steric and electronic effects distinct from bulkier substituents (e.g., cyclohexyl in 5l) or aromatic groups (e.g., diphenyl in ). Cyclopropane’s ring strain may enhance reactivity or binding selectivity .
    • Tramazoline ’s imidazoline ring confers α-adrenergic activity, whereas the cyclopropylmethyl analog may lack this due to the absence of a heterocyclic amine .
    • Rotigotine analogs with thiophene and methoxy groups exhibit dopaminergic activity, suggesting that electronic effects of substituents critically influence receptor interactions .
  • Synthetic Accessibility :

    • The parent amine (5,6,7,8-tetrahydronaphthalen-1-amine) is synthesized in 80% yield under standard conditions, indicating efficient routes for derivatization .
    • Bulky substituents (e.g., biphenyl in 5n) reduce yields (58–70%) compared to simpler groups, highlighting synthetic challenges for complex analogs .
  • Chloroacetamide derivatives (e.g., JNS 1-37) demonstrate anti-cancer activity, emphasizing the role of electrophilic substituents in therapeutic design .

Biological Activity

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine (CAS Number: 1156171-65-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity through various studies, including structure-activity relationships (SAR), receptor binding affinities, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₄H₁₉N
Molecular Weight201.31 g/mol
CAS Number1156171-65-1

This compound has been investigated primarily for its activity as a selective dopamine D3 receptor agonist. It has shown promising results in protecting dopaminergic neurons from neurodegeneration, which is significant for conditions like Parkinson's disease. The compound's selectivity for the D3 receptor over the D2 receptor is crucial as it potentially reduces side effects associated with D2 receptor activation .

Structure-Activity Relationships (SAR)

In SAR studies, modifications to the core structure of this compound have been explored to enhance its potency and selectivity. The following table summarizes key findings from various analogs:

Compound IDD3R Agonist Activity (EC₅₀ in nM)D2R Agonist Activity (EC₅₀ in nM)D2R Antagonist Activity (IC₅₀ in nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400
............

These findings indicate that specific substitutions can significantly impact receptor selectivity and activity profiles. For instance, compound modifications that enhance binding affinity to the D3 receptor while minimizing interaction with the D2 receptor are particularly valuable for therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Neuroprotective Effects : Research indicates that this compound can protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests potential applications in treating neurodegenerative diseases .
  • Receptor Binding Studies : A study investigating various analogs revealed that modifications to the phenyl groups significantly altered binding affinities at the D3 and D2 receptors. The results underscore the importance of structural optimization in developing effective therapeutic agents targeting dopamine receptors .
  • Therapeutic Potential : Given its selectivity and neuroprotective properties, this compound may be a candidate for further development as a treatment for disorders involving dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.